![molecular formula C13H11NO4 B3386894 2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid CAS No. 76876-88-5](/img/structure/B3386894.png)
2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid
Overview
Description
2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid is a chemical compound with the empirical formula C13H11NO3 . It is derived from o-phenylenediamine and 5-methoxysalicaldehyde .
Synthesis Analysis
The compound is synthesized from o-phenylenediamine and 5-methoxysalicaldehyde . The synthesis process involves the formation of a Schiff base, which is a compound with a C=N-R group, where R may be an alkyl or an aryl group . The formation of a Schiff base from an aldehyde or ketone is a reversible reaction and takes place under acid or base catalysis or upon heating .Molecular Structure Analysis
The molecular structure of this compound is characterized by spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and GC–MS .Chemical Reactions Analysis
The compound exhibits antimicrobial action against various microbes, with the exception of Candida albicans isolate . The antimicrobial activity was established by screening the synthesized complex against some microbes, using some known drugs as reference .Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant activities are mediated through the inhibition of various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the proliferation and induce apoptosis of cancer cells, such as breast, lung, and colon cancer cells. It also exhibits neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid in lab experiments is its low toxicity and high solubility in water. This makes it easier to administer and study its effects in vivo and in vitro. However, one of the limitations is its limited stability in certain conditions, such as high temperature and acidic pH.
Future Directions
There are several future directions for the research on 2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid. One of the areas of interest is its potential role in the treatment of inflammatory and neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Additionally, the development of this compound derivatives with improved stability and bioavailability could enhance its clinical applications.
Scientific Research Applications
2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2, in various cell lines and animal models.
This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. This property has been shown to protect cells from damage caused by reactive oxygen species and prevent the progression of various diseases, such as cancer and neurodegenerative disorders.
properties
IUPAC Name |
5-(3-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-10-4-2-3-8(5-10)9-6-11(13(16)17)12(15)14-7-9/h2-7H,1H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIODFSOXQDSBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604769 | |
Record name | 5-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00604769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76876-88-5 | |
Record name | 1,2-Dihydro-5-(3-methoxyphenyl)-2-oxo-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76876-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00604769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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